molecular formula C13H24O B14384094 Trideca-2,4-dien-1-ol CAS No. 89560-04-3

Trideca-2,4-dien-1-ol

Cat. No.: B14384094
CAS No.: 89560-04-3
M. Wt: 196.33 g/mol
InChI Key: ORTKEKKDXLJNGP-UHFFFAOYSA-N
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Description

Trideca-2,4-dien-1-ol: is an organic compound with the molecular formula C13H24O . It is a dienol, meaning it contains two double bonds and a hydroxyl group. The compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trideca-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the use of propargyl alcohol and thermal Claisen rearrangement to construct the (E)-double bond . Another method involves the use of cyclooctanecarboxaldehyde and piperidine in a toluene solution under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Chlorinated compounds.

Scientific Research Applications

Trideca-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trideca-2,4-dien-1-ol involves its interaction with molecular targets through its double bonds and hydroxyl group. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, is particularly noteworthy .

Comparison with Similar Compounds

Uniqueness: Trideca-2,4-dien-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

89560-04-3

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

trideca-2,4-dien-1-ol

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12,14H,2-8,13H2,1H3

InChI Key

ORTKEKKDXLJNGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC=CCO

Origin of Product

United States

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